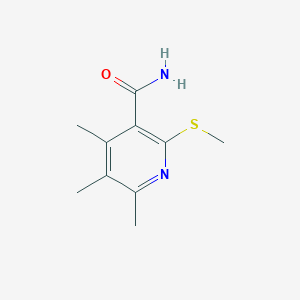
4,5,6-trimethyl-2-(methylthio)nicotinamide
Descripción general
Descripción
4,5,6-trimethyl-2-(methylthio)nicotinamide, also known as MTA, is a naturally occurring compound in the human body. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
4,5,6-trimethyl-2-(methylthio)nicotinamide exerts its biological effects through various mechanisms. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. 4,5,6-trimethyl-2-(methylthio)nicotinamide has also been found to inhibit the activity of histone deacetylases (HDACs), which can lead to changes in gene expression. In addition, 4,5,6-trimethyl-2-(methylthio)nicotinamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
4,5,6-trimethyl-2-(methylthio)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4,5,6-trimethyl-2-(methylthio)nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4,5,6-trimethyl-2-(methylthio)nicotinamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5,6-trimethyl-2-(methylthio)nicotinamide has several advantages for lab experiments. It is a naturally occurring compound in the human body, which makes it easier to study its effects in vivo. 4,5,6-trimethyl-2-(methylthio)nicotinamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4,5,6-trimethyl-2-(methylthio)nicotinamide has some limitations for lab experiments. Its effects can vary depending on the cell type and concentration used, which can make it difficult to compare results across studies. In addition, the mechanisms underlying 4,5,6-trimethyl-2-(methylthio)nicotinamide's effects are not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4,5,6-trimethyl-2-(methylthio)nicotinamide. One area of research is to further investigate the mechanisms underlying 4,5,6-trimethyl-2-(methylthio)nicotinamide's effects. This could involve studying its effects on specific signaling pathways or gene expression. Another area of research is to explore the potential therapeutic applications of 4,5,6-trimethyl-2-(methylthio)nicotinamide. This could involve studying its effects in animal models of disease or in clinical trials. Finally, there is a need for more studies to investigate the safety and toxicity of 4,5,6-trimethyl-2-(methylthio)nicotinamide, particularly at higher concentrations.
Aplicaciones Científicas De Investigación
4,5,6-trimethyl-2-(methylthio)nicotinamide has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4,5,6-trimethyl-2-(methylthio)nicotinamide has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 4,5,6-trimethyl-2-(methylthio)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4,5,6-trimethyl-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-6(2)8(9(11)13)10(14-4)12-7(5)3/h1-4H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBVZHAQDMPBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SC)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4079714.png)
![2-ethyl 4-isopropyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4079720.png)
![N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine](/img/structure/B4079728.png)
![N-(2,6-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4079732.png)


![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079760.png)

![2,4-dichloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4079763.png)
![1-{[(4-ethyl-1-piperazinyl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4079768.png)

![ethyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4079789.png)
![1-[(4-butoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B4079809.png)
![2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4079812.png)